3-Ethyl-4-(2-methyloxiran-2-yl)pyridine
Description
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine is a pyridine derivative featuring an ethyl group at position 3 and a 2-methyloxirane (epoxide) substituent at position 3.
Properties
IUPAC Name |
3-ethyl-4-(2-methyloxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-11-5-4-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCAYOYEVJCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C2(CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 3-ethylpyridine with an epoxide precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 3-ethylpyridine, followed by the addition of 2-methyloxirane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound’s reactivity and physicochemical properties are influenced by the interplay of its substituents:
- 2-Methyloxirane at position 4 : The epoxide group introduces stereoelectronic effects and reactivity toward nucleophilic ring-opening reactions, a feature shared with other oxirane-containing compounds .
Key Analogs from Evidence:
3-[(2S)-2-Methyloxiran-2-yl]pyridine (4i) (): Differs in substituent placement (epoxide at position 3 instead of 4). Positional isomerism may alter steric interactions and regioselectivity in reactions.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():
- Shares a sulfur-containing heterocycle but lacks the pyridine-epoxide motif.
- Demonstrates how bulkier substituents (e.g., thietane) reduce solubility compared to smaller epoxides.
Physicochemical Properties (Inferred Trends)
- Water Solubility : Lower than pyridines with polar substituents (e.g., –OH or –NH2) due to the ethyl group and epoxide.
- log P : Estimated ~2.5–3.0, comparable to Ethyl 2-(piperidin-4-yl)acetate (log P = 2.18, ).
- Reactivity: Epoxide ring-opening reactions are likely faster than in non-oxirane analogs, similar to (2S)-2-methyloxirane derivatives .
Table 1: Comparative Properties of Selected Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
